KPT-9274

Catalog No.
S531886
CAS No.
1643913-93-2
M.F
C35H29F3N4O3
M. Wt
610.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KPT-9274

CAS Number

1643913-93-2

Product Name

KPT-9274

IUPAC Name

(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-1-benzofuran-2-yl]methyl]prop-2-enamide

Molecular Formula

C35H29F3N4O3

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C35H29F3N4O3/c36-28-9-7-24(8-10-28)30-19-26(23-3-5-25(6-4-23)34(44)42-15-13-35(37,38)14-16-42)17-27-18-29(45-33(27)30)21-41-32(43)12-2-22-1-11-31(39)40-20-22/h1-12,17-20H,13-16,21H2,(H2,39,40)(H,41,43)/b12-2+

InChI Key

MRFOPLWJZULAQD-SWGQDTFXSA-N

SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Solubility

Soluble in DMSO

Synonyms

KPT-9274; KPT9274; KPT 9274; PAK4-IN-1; PAK4-IN 1; PAK4-IN1.

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)C=CC5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Isomeric SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=C(C=C2)C3=CC(=C4C(=C3)C=C(O4)CNC(=O)/C=C/C5=CN=C(C=C5)N)C6=CC=C(C=C6)F

Description

The exact mass of the compound Pak4-IN-1 is 610.2192 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

KPT-9274 is an investigational small molecule designed to inhibit two critical proteins involved in cancer progression: PAK4 (p21-activated kinase 4) and NAMPT (nicotinamide phosphoribosyltransferase). This compound is notable for being orally bioavailable and represents a first-in-class approach to targeting these proteins, which are implicated in various cellular processes including cell survival, proliferation, and metabolism. KPT-9274 is currently undergoing clinical trials for its efficacy against solid tumors, particularly in the context of triple-negative breast cancer, where it has shown promising results .

Pak4-IN-1 acts by inhibiting the kinase activity of PAK4. PAK4 is a signaling protein involved in various cellular processes, including cell adhesion, migration, proliferation, and survival []. By inhibiting PAK4, Pak4-IN-1 disrupts these pathways, potentially leading to the suppression of tumor growth and metastasis [, ]. The specific mechanism of inhibition likely involves binding to the ATP-binding pocket of PAK4, thereby preventing ATP binding and subsequent phosphorylation of downstream targets.

As Pak4-IN-1 is a research compound, detailed safety information is not readily available. However, due to its chemical structure, it's likely to exhibit similar hazards associated with other small organic molecules. These may include potential for skin and eye irritation, respiratory issues if inhaled, and potential harm if ingested. Standard laboratory safety protocols for handling unknown compounds should be followed when working with Pak4-IN-1 [].

KPT-9274 functions primarily through dual inhibition of PAK4 and NAMPT. The inhibition of PAK4 disrupts multiple signaling pathways that are crucial for cancer cell growth and survival. Specifically, KPT-9274 reduces the levels of PAK4 protein and inhibits its kinase activity, leading to decreased phosphorylation of downstream targets such as β-catenin and Cofilin. Concurrently, the inhibition of NAMPT disrupts the synthesis of nicotinamide adenine dinucleotide (NAD), a vital coenzyme involved in metabolic processes and energy production within cells .

The biological activity of KPT-9274 has been extensively studied, particularly its effects on triple-negative breast cancer cells. In vitro studies demonstrate that KPT-9274 effectively inhibits cell proliferation and induces apoptosis in various cancer cell lines. Notably, it has been shown to significantly reduce tumor growth in mouse xenograft models of human triple-negative breast cancer . The compound's dual action not only leads to energy depletion but also affects DNA repair mechanisms, contributing to its potential as an effective anticancer agent.

The synthesis of KPT-9274 involves several chemical steps that yield a compound capable of selectively binding to and inhibiting PAK4 and NAMPT. While specific synthetic routes are proprietary to Karyopharm Therapeutics, the general approach includes the use of organic synthesis techniques to create a small molecule with the desired pharmacological properties. The compound is typically dissolved in dimethyl sulfoxide for experimental use .

KPT-9274 is primarily being investigated for its applications in oncology, particularly for treating cancers that exhibit high dependency on PAK4 and NAMPT pathways. Its potential applications extend beyond breast cancer to other malignancies where these proteins play a significant role in tumorigenesis. As it progresses through clinical trials, KPT-9274 may offer new therapeutic options for patients with advanced solid tumors .

Interaction studies have revealed that KPT-9274 not only inhibits PAK4 and NAMPT but also affects downstream signaling pathways associated with mTORC2 (mammalian target of rapamycin complex 2). This interaction suggests that KPT-9274 may have broader implications in regulating cellular metabolism and growth beyond its primary targets. Further studies are ongoing to elucidate the full spectrum of interactions and their implications for cancer treatment .

KPT-9274 is part of a series of compounds developed by Karyopharm Therapeutics aimed at inhibiting PAK4 and NAMPT. Notable similar compounds include:

Compound NameTarget ProteinsUnique Features
KPT-8752PAK4, NAMPTShows similar efficacy but varies in binding affinity compared to KPT-9274.
Compound 17PAK4A previously published inhibitor that does not reduce PAK4 protein levels but only inhibits its activity.
ATG-019PAK4, NAMPTAnother dual inhibitor with a slightly different mechanism of action compared to KPT-9274.

KPT-9274 stands out due to its ability to reduce the steady-state levels of PAK4 protein while simultaneously inhibiting NAMPT activity, making it a unique candidate in the landscape of cancer therapeutics targeting these pathways .

KPT-9274 represents a first-in-class orally bioavailable small molecule immunometabolic modulator that functions through the non-competitive dual inhibition of p21-activated kinase 4 (PAK4) and nicotinamide phosphoribosyltransferase (NAMPT) [1] [4]. This dual targeting approach provides a unique therapeutic mechanism that simultaneously disrupts cellular signaling pathways and metabolic processes essential for cancer cell survival [7] [31].

Dual Inhibition of PAK4 Kinase Activity

Allosteric Modulation of PAK4 Signaling

KPT-9274 functions as a PAK4 allosteric modulator through its specific binding to the kinase domain of PAK4, rather than competing for the adenosine triphosphate binding pocket [8] [9]. This allosteric mechanism represents a significant departure from traditional kinase inhibition strategies and provides unique advantages in terms of selectivity and reduced off-target effects [8]. The compound demonstrates a favorable binding affinity with a dissociation constant of 1.3 micrometers when binding to the PAK4 kinase domain [9].

The allosteric binding mechanism involves the interaction of KPT-9274 with specific residues within the PAK4 kinase domain, leading to conformational changes that affect the protein's steady-state phosphorylation levels and overall stability [8] [14]. Unlike direct competitive inhibition, this allosteric approach allows for more nuanced regulation of PAK4 activity while maintaining the protein's structural integrity [8]. The compound's unique binding profile results in the downregulation of PAK4 protein expression without directly interfering with the kinase's catalytic site [9].

Molecular docking studies have revealed that KPT-9274's interaction with PAK4 involves multiple binding sites, with the compound's pyridine core playing a crucial role in the binding affinity [30]. This multi-site interaction contributes to the stability of the KPT-9274-PAK4 complex and ensures sustained inhibition of downstream signaling pathways [30]. The allosteric modulation also affects PAK4's ability to interact with other signaling proteins, thereby disrupting multiple oncogenic pathways simultaneously [8].

Impact on PAK4/β-Catenin Nuclear Translocation

The inhibition of PAK4 by KPT-9274 has profound effects on the Wnt/β-catenin signaling pathway, particularly affecting the nuclear translocation of β-catenin [6] [11]. PAK4 normally phosphorylates β-catenin on serine 675, which promotes transcription factor/lymphoid enhancer-binding factor transcriptional activity and stabilizes β-catenin through inhibition of its degradation [11]. KPT-9274 treatment significantly attenuates nuclear β-catenin levels and reduces the expression of downstream Wnt/β-catenin targets including cyclin D1 and c-Myc [6].

The nuclear import of PAK4 accompanies the nuclear import of β-catenin under normal conditions, and this coordinated translocation is essential for maintaining transcription factor/lymphoid enhancer-binding factor transcriptional activity [11]. KPT-9274 disrupts this coordinated nuclear translocation process, leading to cytoplasmic retention of both PAK4 and β-catenin [15]. This disruption is mediated through the compound's effect on PAK4's nuclear localization signals and nuclear export signals, which are critical for the protein's nucleo-cytoplasmic shuttling [11].

Furthermore, the interaction between PAK4 and β-catenin is significantly enhanced by the presence of protein lysine methyltransferase SETD6, which methylates PAK4 and facilitates its interaction with β-catenin [15]. KPT-9274 treatment interferes with this methylation-dependent interaction, further compromising the formation of the PAK4-β-catenin transcriptional complex [15]. The compound's impact on this pathway results in decreased expression of genes involved in cell proliferation, survival, and metastasis [12].

ParameterValueReference
PAK4 Allosteric ModulationNon-competitive binding to kinase domain [8] [8]
NAMPT Enzymatic Inhibition IC50~120 nM [6] [6]
PAK4 Protein DownregulationDose-dependent reduction [2] [2]
Nuclear β-catenin ReductionAttenuation via PAK4 pathway [6] [6]
NAD+ DepletionDose-dependent depletion at 24h [7] [7]
Mitochondrial Respiration ReductionReduced oxygen consumption rate [7] [7]
Glycolytic Activity ReductionDecreased extracellular acidification rate [7] [7]

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

NAD+ Biosynthesis Pathway Disruption

KPT-9274 demonstrates potent inhibition of NAMPT with an IC50 of approximately 120 nanometers in cell-free enzymatic assays [6]. NAMPT serves as the rate-limiting enzyme in the nicotinamide adenine dinucleotide salvage pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide [16] [17]. This pathway represents the predominant route for nicotinamide adenine dinucleotide biosynthesis in mammalian cells, making NAMPT inhibition a critical therapeutic target [17] [21].

The NAMPT-mediated salvage pathway begins with the conversion of nicotinamide and 5-phosphoribosyl-pyrophosphate to nicotinamide mononucleotide and pyrophosphate [21]. Nicotinamide mononucleotide is subsequently converted to nicotinamide adenine dinucleotide by nicotinamide mononucleotide adenylyltransferases, which exist in three distinct isoforms localized to different cellular compartments [16] [19]. NAMPT itself is found in multiple cellular locations, including the cytoplasm, nucleus, and mitochondrial matrix, allowing for compartmentalized nicotinamide adenine dinucleotide synthesis [19].

KPT-9274 treatment results in significant depletion of nicotinamide adenine dinucleotide levels within 24 hours of exposure [7]. This depletion occurs through the direct inhibition of NAMPT enzymatic activity, effectively blocking the primary pathway for nicotinamide adenine dinucleotide regeneration [7]. The compound's unique binding profile to NAMPT, as revealed through computational docking studies, shows that KPT-9274 competes for the substrate binding site while also potentially disrupting the enzyme's homodimeric structure [7].

Enzyme/ComponentRole in PathwayCellular LocationKPT-9274 Effect
Nicotinamide Phosphoribosyltransferase (NAMPT)Rate-limiting enzyme in salvage pathway [16]Cytoplasm, nucleus, mitochondrial matrix [19]Direct inhibition [7]
Nicotinamide Mononucleotide (NMN)Intermediate product of NAMPT [16]Cytoplasm [16]Reduced synthesis [7]
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)Converts NMN to NAD+ [16]Nucleus (NMNAT1), cytoplasm (NMNAT2), mitochondria (NMNAT3) [19]Indirect reduction via substrate depletion [19]
Nicotinamide Adenine Dinucleotide (NAD+)Final product, essential cofactor [16]All cellular compartments [16]Significant depletion [7]
Nicotinamide (NAM)Substrate for NAMPT [16]All cellular compartments [16]Substrate accumulation [7]

Metabolic Consequences of NAD+ Depletion

The depletion of nicotinamide adenine dinucleotide by KPT-9274 triggers a cascade of metabolic disruptions that ultimately lead to cellular energy crisis and death [23] [24]. Nicotinamide adenine dinucleotide serves as an essential cofactor in multiple metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation [23] [27]. The compound's impact on these pathways results in comprehensive metabolic dysfunction that preferentially affects cancer cells due to their increased dependence on efficient energy production [23].

Glycolytic disruption occurs through the inhibition of glyceraldehyde-3-phosphate dehydrogenase, which requires nicotinamide adenine dinucleotide as a cofactor for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate [26] [27]. This disruption leads to reduced glycolytic flux and decreased lactate production, effectively starving cancer cells of their preferred energy source [7] [18]. KPT-9274 treatment results in a measurable decrease in extracellular acidification rate, indicating compromised glycolytic capacity [7].

Mitochondrial respiration is severely impacted through multiple mechanisms following nicotinamide adenine dinucleotide depletion [23] [25]. The tricarboxylic acid cycle requires nicotinamide adenine dinucleotide for several key enzymatic reactions, including those catalyzed by isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate dehydrogenase [26]. Additionally, Complex I of the electron transport chain depends on nicotinamide adenine dinucleotide hydride oxidation to drive adenosine triphosphate synthesis [27] [29]. KPT-9274 treatment leads to reduced oxygen consumption rates and compromised mitochondrial spare reserve capacity [7].

The compound also affects adenosine triphosphate production through its impact on both glycolytic and oxidative phosphorylation pathways [23] [27]. This dual disruption creates a synergistic effect that rapidly depletes cellular energy stores, triggering adenosine monophosphate-activated protein kinase activation as cells attempt to restore energy homeostasis [18]. The energy crisis induced by KPT-9274 ultimately leads to cell cycle arrest and apoptosis, particularly in cancer cells that have higher energy demands than their normal counterparts [23].

Metabolic ProcessNAD+ DependencyEffect of DepletionCellular Outcome
GlycolysisRequired for GAPDH enzyme activity [26]Reduced glycolytic flux [7]Energy crisis [23]
Tricarboxylic Acid CycleRequired for multiple dehydrogenases [26]Decreased cycle activity [23]Metabolic dysfunction [23]
Oxidative PhosphorylationNADH oxidation by Complex I [27]Impaired electron transport [23]Mitochondrial failure [25]
ATP ProductionDependent on NAD+/NADH cycling [27]Energy depletion [23]Cell death [23]
Mitochondrial RespirationNAD+ cofactor requirement [27]Reduced oxygen consumption [7]Bioenergetic collapse [25]
DNA Repair (PARP Activity)NAD+ consumption by PARPs [25]Compromised DNA repair [25]Genomic instability [25]
Antioxidant DefenseNADPH generation dependency [26]Increased oxidative stress [23]Cellular damage [23]

Synergistic Effects of PAK4-NAMPT Co-Inhibition

The simultaneous inhibition of both PAK4 and NAMPT by KPT-9274 creates synergistic anti-tumor effects that exceed the sum of individual pathway inhibitions [1] [31]. This co-inhibition strategy targets cancer cells through complementary mechanisms, with PAK4 inhibition disrupting survival signaling pathways while NAMPT inhibition compromises cellular energy production [31] [34]. The synergistic interaction between these two targets has been demonstrated across multiple cancer types, including acute myeloid leukemia, pancreatic ductal adenocarcinoma, and Waldenström's macroglobulinemia [7] [31] [37].

Energy depletion represents a primary mechanism of synergy between PAK4 and NAMPT inhibition [34] [36]. PAK4 normally contributes to cellular energy homeostasis through its regulation of metabolic signaling pathways, including the mechanistic target of rapamycin pathway and adenosine monophosphate-activated protein kinase signaling [34]. Simultaneously, NAMPT provides the enzymatic machinery for nicotinamide adenine dinucleotide regeneration, which is essential for energy production [17]. The dual inhibition creates an amplified energy crisis that overwhelms cellular compensatory mechanisms [31].

Cell cycle regulation is synergistically disrupted through the combined effects on both signaling and metabolic pathways [31] [36]. PAK4 inhibition reduces cyclin D1 expression and affects cell division machinery, while NAMPT inhibition depletes the energy required for deoxyribonucleic acid synthesis and cell cycle progression [12] [31]. This dual disruption results in enhanced G2/M phase arrest and increased sensitivity to cell cycle checkpoint activation [8] [31].

The DNA damage response is compromised through multiple mechanisms when both targets are inhibited simultaneously [31]. PAK4 plays a role in DNA repair protein interactions and homologous recombination pathways, while NAMPT inhibition reduces nicotinamide adenine dinucleotide availability for poly(adenosine diphosphate-ribose) polymerase activity [31]. This combined effect severely impairs the cell's ability to repair DNA damage, leading to genomic instability and enhanced apoptosis induction [31].

Cancer stem cell activity is particularly vulnerable to PAK4-NAMPT co-inhibition due to the high energy demands and signaling requirements of these cells [5] [31]. PAK4 contributes to the maintenance of cancer stem cell properties through its effects on Wnt/β-catenin signaling, while NAMPT provides the metabolic support necessary for stem cell self-renewal [31] [36]. The dual inhibition effectively targets this resistant cell population, reducing their clonogenic potential and self-renewal capacity [5] [7].

Drug resistance mechanisms are overcome through the simultaneous targeting of both survival signaling and metabolic pathways [31] [35]. Cancer cells often develop resistance to single-agent therapies by upregulating compensatory pathways, but the dual inhibition approach makes such compensation significantly more difficult [35]. The combination has demonstrated synergistic effects with other therapeutic agents, including mechanistic target of rapamycin inhibitors, BCL-2 inhibitors, and DNA-damaging agents [31] [35] [36].

PathwayPAK4 ContributionNAMPT ContributionCombined Effect
Energy Depletionβ-catenin signaling, cell survival [12]NAD+ synthesis inhibition [17]Synergistic energy crisis [31]
Cell Cycle RegulationCyclin D1 regulation [12]Energy-dependent cycle arrest [23]Enhanced G2/M arrest [31]
DNA Damage ResponseDNA repair protein interactions [31]PARP activity reduction [25]Compromised repair capacity [31]
Apoptosis InductionBAD phosphorylation inhibition [31]Energy depletion-induced death [23]Accelerated cell death [31]
Cell Migration/InvasionCytoskeletal reorganization [8]Energy-dependent motility [23]Severely impaired motility [8]
Cancer Stem Cell ActivityStemness maintenance [5]Metabolic stemness support [23]Reduced stemness potential [5]
Drug Resistance MechanismsSurvival pathway activation [31]Energy-dependent resistance [23]Overcome resistance mechanisms [35]

In Vitro Cytotoxicity Profiles

Apoptosis Induction Mechanisms

KPT-9274 demonstrates potent apoptosis-inducing capabilities across multiple cancer cell lines through well-characterized molecular mechanisms. The compound triggers apoptotic cell death via multiple pathways, with the most prominent being the disruption of cellular energy metabolism and oncogenic signaling cascades [1] [2] [3].

In renal cell carcinoma models, KPT-9274 treatment resulted in significant PARP cleavage by immunoblotting in cancer cells, with a more dramatic effect observed in VHL-null 786-O cells at both 72 and 96 hours of treatment [2]. Interestingly, decreased PARP cleavage was observed at higher concentrations of KPT-9274, likely due to the NAD dependence of PARP in the presence of NAD biosynthesis inhibition by the compound [2]. This observation highlights the complex interplay between the compound's dual mechanisms of action.

The apoptotic response in acute myeloid leukemia cells demonstrates the compound's broad efficacy across hematologic malignancies. KPT-9274 treatment in MV4-11 and THP-1 cell lines resulted in loss of mitochondrial respiration and glycolysis, ultimately leading to apoptosis induction independent of mutations and genomic abnormalities [1]. This mechanism-independent efficacy suggests that KPT-9274 targets fundamental cellular processes essential for cancer cell survival.

Triple-negative breast cancer cells show particularly pronounced sensitivity to KPT-9274-induced apoptosis. Treatment of SUM159, MDA-MB-468, and MDA-MB-231 cell lines with KPT-9274 resulted in significant apoptosis induction, as measured by Annexin V flow cytometry [6] [5]. The apoptotic response was accompanied by elevation of apoptosis-related markers including cleaved caspase 3 and cleaved PARP in multiple cell lines [7].

The mechanistic basis of apoptosis induction involves multiple pathways converging on cellular energy depletion and oncogenic signal disruption. The compound's NAMPT inhibition leads to NAD depletion, which is critical for ATP production and various cellular processes including DNA damage repair and cell signaling [2] [8]. Simultaneously, PAK4 inhibition disrupts the Wnt/β-catenin pathway, leading to reduced expression of survival genes and enhanced susceptibility to apoptotic stimuli [2] [3].

Ovarian cancer spheroid models, which better recapitulate the three-dimensional tumor architecture and cancer stem cell properties, demonstrate KPT-9274's ability to induce apoptosis in clinically relevant model systems. In 3D-cultured spheroids of platinum-resistant ovarian cancer, KPT-9274 not only inhibited NAD production but also suppressed NADPH and ATP production, indicating comprehensive mitochondrial dysfunction leading to apoptotic cell death [4] [9].

Cell Cycle Arrest at G2/M Phase

KPT-9274 consistently induces cell cycle arrest at the G2/M phase across diverse cancer cell types, representing a key mechanism of its antiproliferative activity. This cell cycle checkpoint arrest is mediated through the compound's effects on both PAK4 and NAMPT pathways, which converge on critical cell cycle regulatory proteins [2] [3] [10].

In renal cell carcinoma models, flow cytometry analysis revealed that KPT-9274 causes a significant increase in the G2/M phase of the cell cycle in both 786-O and Caki-1 RCC cell lines but not in normal renal proximal tubular epithelial cells, demonstrating the compound's selectivity for cancer cells [2]. This differential effect suggests that the pathways inhibited by KPT-9274 are more critical for cell cycle progression in malignant cells compared to normal cells.

The molecular basis of G2/M arrest involves multiple mechanistic components. Through inhibition of PAK4, KPT-9274 disrupts the Wnt/β-catenin pathway, leading to reduced expression of cyclin D1 and c-Myc, which are essential for cell cycle progression [2] [3]. Additionally, the compound affects CDK4 and CDK6 expression, which are crucial for G1/S transition and overall cell cycle control [7] [10].

In acute myeloid leukemia cells, the G2/M arrest is accompanied by decreased colony formation and increased blast differentiation, indicating that the cell cycle arrest leads to loss of proliferative capacity and potential differentiation induction [1] [11]. This effect is particularly significant as it suggests that KPT-9274 not only stops cancer cell proliferation but may also promote cellular differentiation, which could have therapeutic implications.

Triple-negative breast cancer cells demonstrate pronounced G2/M arrest in response to KPT-9274 treatment. RNA sequencing analysis of TNBC cells treated with KPT-9274 revealed downregulation of cell cycle markers CDK2 and CDK4, providing molecular evidence for the observed cell cycle arrest [6] [7]. The arrest is associated with inhibition of mTORC2 signaling, which plays crucial roles in cell growth and metabolism regulation.

Pancreatic cancer models, including KRAS G12C-mutant cell lines, show that KPT-9274 treatment results in cell cycle arrest by downregulating cyclin D1 and CDK4/6 expression, preventing cell cycle progression from G1 to S-phase [10]. This mechanism is particularly relevant for aggressive pancreatic cancers that often harbor KRAS mutations and are notoriously difficult to treat.

The G2/M arrest induced by KPT-9274 is not merely a consequence of general cellular toxicity but represents a specific checkpoint response. The compound's effects on NAD metabolism create conditions that trigger DNA damage response pathways, leading to checkpoint activation and cell cycle arrest [2] [8]. This is supported by the observation that NAD depletion affects DNA repair mechanisms, as NAD is a critical cofactor for poly(ADP-ribose) polymerase (PARP) activity.

In Vivo Antitumor Efficacy

Xenograft Models of Renal Cell Carcinoma

KPT-9274 demonstrates significant antitumor efficacy in renal cell carcinoma xenograft models, providing crucial translational evidence for its therapeutic potential. The in vivo studies employed 786-O human RCC cells, which harbor VHL mutations characteristic of clear cell renal cell carcinoma, the most common subtype of kidney cancer [2] [3].

In the 786-O xenograft model, male athymic Nu/Nu mice were injected subcutaneously with 500,000 cells per mouse in a DMEM:Matrigel (3:1) mixture [2]. Once tumors reached approximately 225 mm³, animals were randomized to treatment groups and oral administration of KPT-9274 was initiated. The compound was formulated for oral delivery using a sophisticated formulation containing 30% KPT-9274 API, 40% Polyvinylpyrrolidone K30, 15% methyl cellulose, and 15% Phospholipon 90G [2].

The dosing regimen employed twice-daily oral administration at doses of 100 and 200 mg/kg for 5 days, with treatments continued for 14 days [2]. This dosing schedule was designed to maintain sustained drug exposure while minimizing potential toxicity. As a positive control, sunitinib was administered via oral gavage once daily for 5 days at 40 mg/kg body weight [2].

The results demonstrated dose-dependent inhibition of tumor growth comparable to that achieved with sunitinib, the standard-of-care targeted therapy for advanced renal cell carcinoma [2]. Importantly, there was no significant weight loss in animals receiving KPT-9274 compared to those receiving vehicle, indicating good tolerability of the compound [2]. This lack of overt toxicity is particularly significant given that many experimental cancer therapeutics show substantial toxicity in preclinical models.

Pharmacokinetic analysis revealed adequate drug exposure in both plasma and tumor tissues. At the end of the experiment, 8 hours after the last dose of KPT-9274, drug levels were measured at 10,757 ng/ml in plasma and 10,647 ng/ml in tumor tissue [2]. These similar concentrations in plasma and tumor suggest good tissue penetration and retention, which is crucial for therapeutic efficacy.

Molecular analysis of the xenograft tumors confirmed on-target effects of KPT-9274. Immunoblotting of excised tumors from KPT-9274-treated animals showed marked attenuation of PAK4 levels compared to vehicle-treated controls [2]. Additionally, consistent with the in vitro findings, levels of cyclin D1 and SIRT1 were decreased in treated tumors, confirming that the compound was engaging its intended targets and affecting the expected downstream pathways [2].

The xenograft studies also provided important insights into the selectivity of KPT-9274 for cancer versus normal tissues. While the compound showed significant antitumor activity, there were minimal effects observed on normal tissues, supporting the differential sensitivity observed in vitro between cancer cells and normal kidney epithelial cells [2]. This selectivity is crucial for the clinical development of the compound and suggests a favorable therapeutic window.

Acute Myeloid Leukemia Patient-Derived Models

KPT-9274 shows remarkable efficacy in acute myeloid leukemia models, including both cell line-derived xenografts and patient-derived xenograft (PDX) systems, representing some of the most clinically relevant preclinical evidence for the compound's therapeutic potential [1] [11].

In MV4-11 xenograft models, KPT-9274 administered at 150 mg/kg once daily significantly inhibited tumor growth and prevented invasion of leukemic cells into various organs [1] [11]. The compound demonstrated broad efficacy across multiple AML subtypes, independent of specific mutations and genomic abnormalities, suggesting a mechanism of action that targets fundamental cellular processes rather than specific oncogenic drivers [1].

Patient-derived xenograft models provide the most clinically relevant preclinical testing platform, as they maintain the genetic and phenotypic characteristics of the original patient tumors. In AML PDX models, KPT-9274 treatment significantly reduced disease burden and prevented leukemic infiltration in spleen, bone marrow, and liver [11]. This systemic efficacy is particularly important for hematologic malignancies, which typically involve multiple organ systems.

The treatment effects in PDX models included induction of differentiation, evidenced by a decrease in blast percentage and the appearance of segmented and band neutrophils in bone marrow differentials [11]. This differentiation-inducing effect is clinically significant, as many AML therapies aim to promote leukemic cell differentiation as well as cell death. The ability of KPT-9274 to induce differentiation suggests potential utility in combination with differentiation-promoting agents like all-trans retinoic acid.

Analysis of stem cell populations revealed that KPT-9274 treatment resulted in a significant reduction of bone marrow CD34+/CD38- cells, which are considered the leukemic stem cell population within the bulk leukemic cells [11]. This effect on leukemic stem cells is particularly important, as these cells are often responsible for treatment resistance and disease relapse. The compound's ability to target this population suggests potential for achieving durable remissions.

Re-plating assays of KPT-9274-treated PDX leukemic cells showed a marked decrease in colony formation, indicative of loss of self-renewal capacity [11]. Consecutive re-plating experiments further confirmed the loss of stem cell properties, suggesting that the compound's effects on leukemic stem cells are sustained and not merely transient growth inhibition.

Combination studies with standard chemotherapy agents revealed synergistic effects. KPT-9274 in combination with the anthracycline doxorubicin further decreased the infiltration of AML cells compared to either treatment alone [11]. This synergy is clinically relevant, as anthracyclines are backbone agents in AML treatment regimens, and the combination could potentially enhance efficacy while maintaining manageable toxicity profiles.

The survival benefit observed in AML xenograft models was substantial, with KPT-9274 treatment improving overall survival in two different mouse models of AML [1]. This survival advantage, combined with the effects on leukemic stem cells and the synergy with standard agents, provides strong rationale for clinical development in AML.

Mechanistic studies in the AML models confirmed that the therapeutic effects were mediated through the expected pathways. KPT-9274 treatment resulted in loss of glycolytic and mitochondrial activity, specifically a depleted total spare reserve capacity in MV4-11 and THP-1 cell lines [11]. This metabolic disruption was accompanied by decreased NAD levels and increased markers of cellular stress, confirming that the compound was effectively engaging the NAMPT pathway.

Triple-Negative Breast Cancer Tumorigenesis Suppression

KPT-9274 demonstrates exceptional efficacy against triple-negative breast cancer in multiple xenograft models, addressing one of the most challenging breast cancer subtypes that lacks targeted therapy options [12] [5] [13]. The compound's effects on TNBC xenografts represent some of the most compelling preclinical evidence for its therapeutic potential in solid tumors.

In MDA-MB-231 xenograft studies, female nude mice were injected subcutaneously with cancer cells on both flanks at 10⁶ cells per site [5] [14]. Following six weeks of treatment with orally administered KPT-9274 at 150 mg/kg twice daily for 4 days per week, there was almost a five-fold reduction in both tumor volume and tumor weight compared to control groups [5] [14]. The average tumor volume in the control group was 539.5 mm³ ± 20 standard error, while the treatment group showed 120.6 mm³ ± 8 standard error [14].

The MDA-MB-468 xenograft model demonstrated even more pronounced responses to KPT-9274 treatment. When administered at 100 mg/kg twice daily for 7 days, the compound achieved 73% tumor growth inhibition [15]. This level of efficacy is particularly notable given the aggressive nature of MDA-MB-468 cells and their resistance to many therapeutic interventions.

SUM159 xenograft studies revealed significant tumor suppression with KPT-9274 treatment, though specific quantitative data was not detailed in the available reports [13] [5]. The efficacy across multiple TNBC cell lines suggests that the compound's mechanism of action targets pathways that are broadly important for TNBC survival and proliferation.

Molecular analysis of excised tumors provided crucial insights into the on-target effects of KPT-9274 in vivo. Western blot analysis of tumor tissues from MDA-MB-231 xenografts showed a significant decrease in PAK4 levels in the treatment group compared to controls [5] [14]. PAK1 levels were monitored to assess off-target effects, but their levels remained unchanged, confirming the specificity of the compound for PAK4 [14].

The treatment effects extended beyond simple tumor growth inhibition to include effects on tumor biology and cellular composition. Immunohistochemical analysis of treated tumors revealed reduced proliferation as measured by Ki67 staining and increased apoptosis as demonstrated by Apoptag staining [16]. These findings confirm that the antitumor effects observed macroscopically correspond to the expected cellular and molecular changes.

Importantly, the antitumor efficacy was achieved without significant systemic toxicity. Animals treated with KPT-9274 did not show significant weight loss or other signs of distress throughout the treatment period [5] [14]. This favorable tolerability profile is crucial for translation to clinical applications, particularly for a disease like TNBC where patients may require prolonged treatment.

The oral bioavailability of KPT-9274 represents a significant advantage for clinical development and patient convenience. The ability to achieve substantial antitumor effects through oral administration eliminates the need for intravenous therapy and the associated complications of vascular access and infusion-related reactions [5].

Combination studies suggest potential for enhanced efficacy with standard chemotherapy agents. While specific combination data in TNBC xenografts was limited in the available literature, the mechanism of action of KPT-9274 suggests potential synergy with DNA-damaging agents, which are commonly used in TNBC treatment [8].

The efficacy of KPT-9274 in TNBC xenografts is particularly significant given the limited treatment options for this breast cancer subtype. Unlike hormone receptor-positive or HER2-positive breast cancers, TNBC lacks well-defined molecular targets, making the development of effective therapies challenging [6] [5]. The broad efficacy of KPT-9274 across multiple TNBC cell lines suggests that it may provide a much-needed therapeutic option for this patient population.

Ovarian Cancer Spheroid Targeting

KPT-9274 demonstrates significant efficacy against ovarian cancer, particularly in three-dimensional spheroid models that better recapitulate the clinical characteristics of the disease, including the formation of multicellular aggregates and cancer stem cell properties [4] [9] [17]. These models are particularly relevant for ovarian cancer, which characteristically spreads through the formation of spheroidal clusters in the peritoneal cavity.

The compound's efficacy was evaluated against 3D-cultured spheroids from multiple ovarian cancer cell lines, including platinum-resistant models that represent a major clinical challenge [4] [9]. In these studies, KPT-9274 demonstrated potent activity against A2780, 1A9CP80, CP80, IGROV1, and OVCAR8 ovarian cancer spheroids, with IC₅₀ values ranging from 25-83 nM [9]. This potency is particularly impressive given that 3D spheroid models typically show greater resistance to therapeutic agents compared to traditional 2D culture systems.

The mechanism of action in ovarian cancer spheroids involves comprehensive metabolic disruption. KPT-9274 not only inhibited NAD⁺ production in NAMPT-dependent cell lines but also suppressed NADPH and ATP production, indicating reduced mitochondrial function [4] [9]. This multi-faceted metabolic attack appears to be particularly effective against the energy-demanding processes required for spheroid maintenance and growth.

Importantly, the compound demonstrated selectivity for cancer spheroids over normal cells. While KPT-9274 showed potent activity against multiple ovarian cancer cell lines, it did not inhibit the viability of some cell lines including SKOV3, EFE-184, KLE, and MCF-7 at the highest tested dose, indicating that these cells have NAD⁺ synthesis pathways independent of NAMPT [9]. This selectivity profile suggests that biomarker-guided patient selection may be possible for clinical applications.

The compound's effects on ovarian cancer spheroids include disruption of cancer stem cell properties, which are crucial for treatment resistance and disease recurrence. Ovarian cancer spheroids are enriched with cancer stem cells that are responsible for treatment resistance, recurrence, and metastasis [4] [18]. KPT-9274's ability to disrupt these spheroidal structures suggests potential efficacy against the most therapeutically challenging components of ovarian tumors.

Mechanistic studies revealed that KPT-9274 affects PAK4 activity by altering its subcellular localization, predominantly reducing its cytoplasmic presence [4] [9]. This leads to NAD⁺-dependent decreases in phosphorylation of S6 ribosomal protein, AKT, and β-catenin in the cytoplasm, affecting multiple signaling pathways crucial for cancer cell survival and proliferation.

The compound also demonstrated effects on gene expression patterns associated with cancer aggressiveness. KPT-9274 treatment downregulated inflammation and DNA repair-related genes in ovarian cancer spheroids [4] [9]. This gene expression modulation could contribute to increased sensitivity to DNA-damaging chemotherapy agents commonly used in ovarian cancer treatment.

Rescue experiments provided important insights into the mechanism of action and potential resistance mechanisms. Addition of nicotinamide mononucleotide (NMN), which lies downstream of NAMPT, rescued the cytotoxic effects of KPT-9274 across all cell lines tested [9]. However, nicotinic acid rescue was only observed in specific cell lines like OVCAR8, indicating that different ovarian cancer cell lines rely on different NAD⁺ biosynthetic pathways [9].

The clinical relevance of these findings is supported by the fact that the spheroid models tested included platinum-resistant variants, which represent a major clinical challenge in ovarian cancer treatment [4] [9]. Platinum resistance is a common cause of treatment failure in ovarian cancer, and the efficacy of KPT-9274 against platinum-resistant spheroids suggests potential utility in this difficult-to-treat patient population.

The three-dimensional spheroid model system used in these studies provides a more clinically relevant assessment of drug efficacy compared to traditional 2D culture systems. Spheroids better recapitulate the tumor microenvironment, including hypoxic conditions, nutrient gradients, and cell-cell interactions that influence drug penetration and efficacy [4] [9]. The demonstrated efficacy in these models therefore provides stronger translational evidence for clinical potential.

Combination approaches with other therapeutic modalities show promise for enhanced efficacy. While specific combination data for ovarian cancer was limited in the reviewed literature, the mechanism of action of KPT-9274 suggests potential synergy with DNA-damaging agents like platinum compounds and PARP inhibitors, which are standard therapies in ovarian cancer [4] [18].

The selectivity profile observed in ovarian cancer models suggests that biomarker-guided therapy approaches may be optimal for clinical development. The varying dependence of different cell lines on NAMPT versus alternative NAD⁺ biosynthetic pathways indicates that identifying patients whose tumors are NAMPT-dependent could maximize therapeutic benefit while minimizing unnecessary treatment of patients unlikely to respond [9].

Overall, the comprehensive efficacy of KPT-9274 against ovarian cancer spheroids, particularly platinum-resistant models, represents a significant advance in the preclinical development of therapies for this challenging malignancy. The compound's ability to target cancer stem cell properties, disrupt multiple metabolic pathways, and maintain activity against treatment-resistant models positions it as a promising candidate for clinical development in ovarian cancer.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

610.21917529 g/mol

Monoisotopic Mass

610.21917529 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9T56TV18X7

Dates

Last modified: 08-15-2023
1: Rane C, Senapedis W, Baloglu E, Landesman Y, Crochiere M, Das-Gupta S, Minden A. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth. Sci Rep. 2017 Feb 15;7:42555. doi: 10.1038/srep42555. PubMed PMID: 28198380.
2: Fulciniti M, Martinez-Lopez J, Senapedis W, Oliva S, Bandi RL, Amodio N, Xu Y, Szalat RL, Gulla A, Samur MK, Roccaro A, Linares M, Cea M, Baloglu E, Argueta C, Landesman Y, Shacham S, Liu S, Schenone M, Wu SL, Karger B, Prabhala R, Anderson KC, Munshi NC. Functional role and therapeutic targeting of p21-associated kinase 4 (PAK4) in multiple myeloma. Blood. 2017 Jan 17. pii: blood-2016-06-724831. doi: 10.1182/blood-2016-06-724831. [Epub ahead of print] PubMed PMID: 28096095.
3: Aboukameel A, Muqbil I, Senapedis W, Baloglu E, Landesman Y, Shacham S, Kauffman M, Philip PA, Mohammad RM, Azmi AS. Novel p21-Activated Kinase 4 (PAK4) Allosteric Modulators Overcome Drug Resistance and Stemness in Pancreatic Ductal Adenocarcinoma. Mol Cancer Ther. 2017 Jan;16(1):76-87. doi: 10.1158/1535-7163.MCT-16-0205. PubMed PMID: 28062705; PubMed Central PMCID: PMC5221563.
4: Abu Aboud O, Chen CH, Senapedis W, Baloglu E, Argueta C, Weiss RH. Dual and Specific Inhibition of NAMPT and PAK4 By KPT-9274 Decreases Kidney Cancer Growth. Mol Cancer Ther. 2016 Sep;15(9):2119-29. doi: 10.1158/1535-7163.MCT-16-0197. PubMed PMID: 27390344; PubMed Central PMCID: PMC5010932.

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